molecular formula C10H12BrNO B6158596 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782575-86-3

5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B6158596
CAS No.: 1782575-86-3
M. Wt: 242.11 g/mol
InChI Key: NCNAMHKERCRSAD-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrNO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of bromine-containing waste products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydroquinoline ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 7-methoxy-1,2,3,4-tetrahydroquinoline derivatives with different substituents at the 5-position.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of de-brominated or modified tetrahydroquinoline derivatives.

Scientific Research Applications

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on neurological pathways and as a precursor for other pharmacologically active compounds.

Mechanism of Action

The exact mechanism of action of 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, which may affect its biological activity and reactivity.

    5-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. These functional groups make it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research .

Biological Activity

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (5-Br-7-MeO-THQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects observed in research studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}BrNO
  • SMILES : COC1=CC2=C(CCCN2)C(=C1)Br
  • InChI : InChI=1S/C10H12BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h5-6,12H,2-4H2_2,1H3_3

This compound features a bromo and methoxy group that contribute to its biological activity by influencing interactions with various biomolecules.

5-Br-7-MeO-THQ has been shown to interact with several key enzymes and proteins:

  • Enzyme Inhibition :
    • It inhibits monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. By inhibiting MAO, the compound can increase levels of neurotransmitters like dopamine and serotonin, impacting mood and cognitive functions.
  • Cell Signaling Modulation :
    • The compound modulates signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. This modulation can affect apoptosis and cell cycle regulation.
  • Gene Expression :
    • It influences gene expression related to cellular metabolism and survival through interactions with transcription factors.

Anticancer Activity

Several studies have investigated the anticancer properties of 5-Br-7-MeO-THQ:

  • Cytotoxicity Testing : The MTT assay demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The IC50_{50} values indicate potent activity, with some complexes showing better efficacy than standard chemotherapeutics like cisplatin .
Cell LineIC50_{50} Value (µg/ml)Reference
Hep-G22.6 ± 0.11
MCF-73.0 ± 0.2

Antimicrobial Activity

5-Br-7-MeO-THQ also displays antimicrobial properties:

  • Testing Against Bacteria and Fungi : The compound was tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans). Results indicated effective inhibition at varying concentrations .

The mechanisms through which 5-Br-7-MeO-THQ exerts its biological effects are multifaceted:

  • Binding Affinity :
    • The compound binds to specific receptors and enzymes, particularly MAO, leading to increased neurotransmitter levels in the synaptic cleft.
  • Metabolic Pathways :
    • It undergoes biotransformation via cytochrome P450 enzymes, influencing its pharmacokinetics and bioavailability.
  • Subcellular Localization :
    • The localization of the compound within cellular compartments such as mitochondria or the nucleus plays a crucial role in its function—affecting energy metabolism or gene expression respectively.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 5-Br-7-MeO-THQ:

  • Neuroprotective Effects : Animal model studies indicate that lower doses may provide neuroprotection and mood enhancement while higher doses could lead to neurotoxicity.
  • Combination Therapies : Research suggests that combining this compound with other agents may enhance its anticancer efficacy through synergistic effects .

Properties

CAS No.

1782575-86-3

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h5-6,12H,2-4H2,1H3

InChI Key

NCNAMHKERCRSAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)Br

Purity

95

Origin of Product

United States

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